molecular formula C8H5BrFNO3 B11854296 1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone

1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone

Cat. No.: B11854296
M. Wt: 262.03 g/mol
InChI Key: YYJROQLVIRPUMT-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone (CAS 1805555-71-8) is a high-value aromatic ketone serving as a versatile synthetic building block for pharmaceutical research and advanced organic synthesis . Its molecular structure, C8H5BrFNO3, incorporates three distinct and reactive functional groups—bromo, fluoro, and nitro—on the acetophenone core, making it a trifunctional intermediate for diverse chemical transformations . The bromo and fluoro substituents are excellent leaving groups for nucleophilic aromatic substitution and participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The nitro group can be selectively reduced to an amine, providing access to various aniline derivatives, or it can act as a strong electron-withdrawing group to influence the electronics of the aromatic ring. This multi-functionality allows researchers to employ this compound in constructing complex molecules, including Schiff bases, heterocyclic compounds, and other active pharmaceutical intermediates (APIs) . The compound requires careful handling and storage, sealed in a dry environment at 2-8°C to maintain its stability and purity . This product is intended for research and development purposes strictly in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human and veterinary applications.

Properties

Molecular Formula

C8H5BrFNO3

Molecular Weight

262.03 g/mol

IUPAC Name

1-(3-bromo-5-fluoro-4-nitrophenyl)ethanone

InChI

InChI=1S/C8H5BrFNO3/c1-4(12)5-2-6(9)8(11(13)14)7(10)3-5/h2-3H,1H3

InChI Key

YYJROQLVIRPUMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F

Origin of Product

United States

Mechanistic Investigations of Chemical Reactivity Involving 1 3 Bromo 5 Fluoro 4 Nitrophenyl Ethanone

Electrophilic Aromatic Substitution Reactions on the 1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone Scaffold

Electrophilic aromatic substitution (EAS) involves the attack of an electron-rich aromatic ring on an electrophile. youtube.comyoutube.com The benzene (B151609) ring in this compound is substituted with four powerful electron-withdrawing groups: nitro, acetyl, fluoro, and bromo. These groups collectively render the ring extremely electron-deficient and therefore highly deactivated towards electrophilic attack.

All substituents present on the ring are deactivating for EAS reactions. The nitro and acetyl groups are strong deactivators and meta-directors. The halogens are also deactivators but are typically ortho, para-directors. Given the intense deactivation, this compound is not expected to undergo standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation under normal or even moderately harsh conditions. Any potential electrophilic attack would be extremely slow and require exceptionally forcing conditions, likely leading to decomposition rather than substitution.

Reactivity of the Ethanone (B97240) Carbonyl Moiety in this compound

The ethanone (acetyl) group on the aromatic ring possesses its own characteristic reactivity. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The strong electron-withdrawing nature of the substituted phenyl ring enhances the electrophilicity of this carbonyl carbon, making it more susceptible to attack by nucleophiles (e.g., in the formation of cyanohydrins or hemiacetals) compared to an acetyl group on a less deactivated ring.

Furthermore, the protons on the methyl group (the α-protons) are acidic and can be removed by a base to form an enolate. The acidity of these protons is also increased by the electron-withdrawing character of the aromatic ring. This enolate can then act as a nucleophile in various reactions, such as aldol (B89426) condensations or alkylations. However, the presence of other highly electrophilic sites on the aromatic ring (for SNAr) could lead to competitive reactions depending on the nature of the base/nucleophile used.

Nucleophilic Addition and Condensation Reactions of the Carbonyl Group

The carbonyl carbon of this compound is highly electrophilic due to the strong electron-withdrawing effects of the nitro and halogen substituents on the phenyl ring. askfilo.commasterorganicchemistry.com This enhanced electrophilicity makes it a prime substrate for a variety of nucleophilic addition and condensation reactions. askfilo.commasterorganicchemistry.com

Nucleophilic addition to the carbonyl group proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.in The presence of electron-withdrawing groups on the aromatic ring stabilizes the developing negative charge on the oxygen atom, thereby favoring the addition process. masterorganicchemistry.comnih.gov

Common condensation reactions for acetophenones, and by extension this compound, include the Aldol and Knoevenagel condensations, as well as the Wittig reaction.

Aldol Condensation: In the presence of a base, this compound can react with an aldehyde, such as benzaldehyde, in a crossed aldol condensation. weebly.comuomustansiriyah.edu.iq The reaction proceeds through the formation of an enolate from the acetophenone (B1666503), which then acts as a nucleophile. weebly.com The initial β-hydroxy ketone adduct readily dehydrates to yield a resonance-stabilized α,β-unsaturated ketone, known as a chalcone (B49325). weebly.comuomustansiriyah.edu.iq

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or ethyl cyanoacetate, in the presence of a weak base catalyst like piperidine. organicreactions.orgwikipedia.orgorganic-chemistry.org The strong electron-withdrawing groups on the phenyl ring of this compound facilitate this condensation. wikipedia.org

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into an alkene by reacting it with a phosphorus ylide (Wittig reagent). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine (B1218219) oxide. organic-chemistry.orgmasterorganicchemistry.com The nature of the substituents on the ylide determines the stereochemistry of the resulting alkene. organic-chemistry.org

Table 1: Examples of Condensation Reactions with Substituted Acetophenones

Reaction Type Ketone Reagent Catalyst/Conditions Product Reference(s)
Aldol Condensation Acetophenone 3-Nitrobenzaldehyde NaOH, Ethanol (B145695) 3-Nitrochalcone weebly.com
Knoevenagel Condensation 2-Methoxybenzaldehyde Thiobarbituric acid Piperidine, Ethanol Enone derivative wikipedia.org
Wittig Reaction Acetophenone Methylenetriphenylphosphorane THF 1-Phenyl-1-propene wikipedia.orgmasterorganicchemistry.com
Knoevenagel Condensation Various aldehydes Ethyl cyanoacetate Poly(4-vinylpyridine)/Al2O3-SiO2, Water Ethyl 2-cyano-3-aryl-2-propenoate researchgate.net

Note: The data in this table is illustrative of reactions with similar ketones and may not represent the exact outcomes for this compound.

Alpha-Functionalization Reactions (e.g., α-Halogenation, α-Alkylation)

The methyl group adjacent to the carbonyl in this compound possesses acidic α-hydrogens. The acidity of these protons is enhanced by the electron-withdrawing capacity of the carbonyl group and the substituted aromatic ring. ncert.nic.in This allows for deprotonation to form an enolate ion, which can then react with various electrophiles.

α-Halogenation: In the presence of an acid catalyst, ketones can undergo halogenation at the α-position. libretexts.orgyoutube.com The reaction proceeds through the formation of an enol intermediate, which then reacts with a halogen (e.g., Br₂). libretexts.org The rate of this reaction is often dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.org For instance, p-nitroacetophenone can be brominated at the α-position using bromine in glacial acetic acid. prepchem.com A similar reactivity is expected for this compound.

α-Alkylation: The enolate of this compound can act as a nucleophile in reactions with alkyl halides or alcohols under specific catalytic conditions. researchgate.netresearchgate.netrsc.org The α-alkylation of ketones with primary alcohols can be achieved using various transition metal catalysts, such as those based on nickel or ruthenium, through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.netresearchgate.netrsc.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes an aldol-type condensation with the ketone's enolate, followed by hydrogenation of the resulting enone.

Table 2: Examples of Alpha-Functionalization Reactions of Ketones

Reaction Type Ketone Reagent Catalyst/Conditions Product Reference(s)
α-Bromination p-Nitroacetophenone Bromine Glacial Acetic Acid α-Bromo-p-nitroacetophenone prepchem.com
α-Alkylation Acetophenone Benzyl alcohol Ni/SiO₂-Al₂O₃ 1,3-Diphenylpropan-1-one rsc.org
α-Alkylation Acetophenone Various primary alcohols FeCl₂ α-Alkylated ketones researchgate.net
α-Alkylation Nitroalkanes α-Bromonitriles Copper catalyst β-Cyanonitroalkanes nih.gov

Note: The data in this table is illustrative of reactions with similar ketones and may not represent the exact outcomes for this compound.

Reduction and Oxidation Pathways of the Nitro and Carbonyl Functionalities

The presence of two reducible groups, the nitro and carbonyl functionalities, allows for selective transformations depending on the choice of reagents and reaction conditions. acs.orgrsc.org

Reduction Pathways:

The selective reduction of either the nitro group or the carbonyl group in nitroacetophenones is a well-established area of study. acs.orgrsc.orgacs.org

Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group while leaving the carbonyl group intact. rsc.org Common reagents for this transformation include tin (Sn) in the presence of hydrochloric acid (HCl), which is known to not reduce the carbonyl group of nitroacetophenones. acs.org Catalytic hydrogenation using specific catalysts, such as Ru/TiO₂, can also achieve high selectivity for the reduction of the nitro group to an amine at room temperature and atmospheric pressure. rsc.orgrsc.org An iron(III) amine-bis(phenolate) catalyst with triethoxysilane (B36694) has also been shown to be highly chemoselective for the reduction of nitro groups over ketones. nih.gov

Selective Reduction of the Carbonyl Group: Conversely, the carbonyl group can be reduced to a hydroxyl group without affecting the nitro group. Sodium borohydride (B1222165) (NaBH₄) in ethanol is a mild reducing agent that typically reduces ketones but not nitro groups. acs.org

Table 3: Selective Reduction of Nitroacetophenones

Substrate Reagent/Catalyst Product Selectivity Reference(s)
m-Nitroacetophenone Sn/HCl m-Aminoacetophenone Carbonyl group preserved acs.org
4-Nitroacetophenone NaBH₄/Ethanol 1-(4-Nitrophenyl)ethanol Nitro group preserved acs.org
4-Nitroacetophenone Ru/TiO₂(A) 4-Aminoacetophenone High selectivity for nitro reduction rsc.orgrsc.org

Note: This data is based on studies with nitroacetophenone and is expected to be analogous for this compound.

Oxidation Pathways:

The carbonyl group of this compound can undergo oxidation, leading to different products depending on the oxidant used.

Oxidation to Carboxylic Acid: Strong oxidizing agents can cleave the bond between the carbonyl carbon and the methyl group, converting the acetophenone moiety to a benzoic acid derivative. doubtnut.comtruman.eduvedantu.com This can be achieved using reagents like sodium hypochlorite (B82951) (bleach) in a basic solution (haloform reaction) or with chromic acid under heating. doubtnut.comtruman.eduechemi.comstackexchange.com The product would be 3-bromo-5-fluoro-4-nitrobenzoic acid.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. jk-sci.comnih.govorganic-chemistry.orgwikipedia.orgrsc.org The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, aryl groups have a higher migratory aptitude than primary alkyl groups like methyl. jk-sci.comorganic-chemistry.org Therefore, the oxidation of this compound would likely result in the formation of 3-bromo-5-fluoro-4-nitrophenyl acetate.

Table 4: Oxidation Reactions of Acetophenones

Reaction Type Substrate Reagent(s) Product Reference(s)
Haloform Reaction Acetophenone NaOCl, NaOH Benzoic acid truman.eduvedantu.com
Chromic Acid Oxidation Acetophenone Chromic acid, Heat Benzoic acid echemi.comstackexchange.com
Baeyer-Villiger Oxidation Ketone Peroxyacid (e.g., m-CPBA) Ester jk-sci.comorganic-chemistry.orgwikipedia.org
Baeyer-Villiger Oxidation Aromatic Ketones H₂O₂, Sn-Beta zeolite Formate ester/Alcohol nih.gov

Note: The data in this table is illustrative of reactions with similar ketones and may not represent the exact outcomes for this compound.

Spectroscopic Characterization and Advanced Structural Analysis of 1 3 Bromo 5 Fluoro 4 Nitrophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the hydrogen, carbon, and fluorine atoms within 1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the acetyl group (CH₃) typically appear as a singlet in the upfield region of the spectrum. The aromatic protons, due to the deshielding effect of the benzene (B151609) ring and its electron-withdrawing substituents, resonate at lower fields. The precise chemical shifts and coupling patterns of these aromatic protons are influenced by the bromine, fluorine, and nitro group substituents, providing valuable information about their relative positions on the aromatic ring.

Interactive Data Table: ¹H NMR Spectral Data

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Acetyl Protons (CH₃)~2.6SingletN/A
Aromatic Proton (H-2)~8.2-8.4Doublet~2-3 Hz (⁴JHF)
Aromatic Proton (H-6)~8.0-8.2Doublet~4-5 Hz (³JHH)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the acetyl group is characteristically found at the most downfield position, typically above 190 ppm. The aromatic carbons exhibit a range of chemical shifts between approximately 110 and 150 ppm, influenced by the attached substituents. libretexts.org The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant, while the carbon bonded to the bromine atom will also have a characteristic chemical shift. The carbon of the methyl group appears at the most upfield position.

Interactive Data Table: ¹³C NMR Spectral Data

Carbon Assignment Typical Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)>190
Aromatic Carbon (C-F)~155-160 (with large ¹JCF)
Aromatic Carbon (C-NO₂)~145-150
Aromatic Carbon (C-Br)~115-120
Other Aromatic Carbons~120-140
Acetyl Carbon (CH₃)~25-30

Note: The assignments are based on typical chemical shift ranges for substituted acetophenones and can be confirmed by 2D NMR experiments.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom in this compound. alfa-chemistry.com The chemical shift of the fluorine signal is influenced by the electronic effects of the neighboring bromo and nitro groups, as well as the acetyl group. nih.gov The coupling of the fluorine atom to the adjacent aromatic protons provides additional structural information. The presence of a single fluorine atom in the molecule results in a single resonance in the ¹⁹F NMR spectrum, with its chemical shift providing a unique fingerprint of its chemical environment.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) reveals correlations between coupled protons, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which can be used to confirm the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its various functional groups.

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum, typically in the range of 1680-1700 cm⁻¹, is characteristic of the carbonyl group of the ketone.

Nitro (NO₂) Group Stretches: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch usually appearing around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of bands in the region of 1400-1600 cm⁻¹.

C-H Stretches: The stretching vibrations of the aromatic C-H bonds are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine stretching vibrations are typically found in the fingerprint region of the IR spectrum, below 1200 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O)Stretch1680-1700Strong
Nitro (NO₂)Asymmetric Stretch1520-1560Strong
Nitro (NO₂)Symmetric Stretch1345-1385Strong
Aromatic C=CStretch1400-1600Medium to Weak
Aromatic C-HStretch>3000Medium to Weak
Aliphatic C-HStretch<3000Medium to Weak
C-FStretch1000-1200Strong
C-BrStretch500-600Medium

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are often weak in the Raman spectrum and vice versa, the combination of both techniques allows for a more complete vibrational analysis of this compound.

Conformational Analysis from Vibrational Spectra

Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for elucidating the conformational landscape of molecules. The analysis of vibrational spectra allows for the identification of stable conformers and the study of rotational isomerism.

For a substituted acetophenone (B1666503) such as this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the acetyl group to the phenyl ring. This rotation gives rise to different spatial arrangements of the acetyl group relative to the plane of the aromatic ring. The substituents on the phenyl ring (bromo, fluoro, and nitro groups) introduce steric and electronic effects that influence the relative energies of these conformers.

In many substituted acetophenones, planar or near-planar conformations are often the most stable due to conjugation between the carbonyl group and the phenyl ring. However, bulky substituents ortho to the acetyl group can force it out of the plane to minimize steric repulsion. In the case of this compound, the fluorine and bromine atoms are in the meta positions relative to the acetyl group, which may result in a less sterically hindered environment compared to ortho-substituted analogues, potentially favoring a more planar conformation. Theoretical calculations, such as those using Density Functional Theory (DFT), would be required to predict the stable conformers and their corresponding vibrational frequencies, which could then be compared with experimental FT-IR and Raman spectra to confirm their presence.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent signal corresponding to its protonated form, allowing for the confirmation of its molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. In a typical GC-MS experiment using electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions.

For aromatic ketones, a common fragmentation pathway is the alpha-cleavage, resulting in the loss of the methyl group (•CH₃) to form a stable acylium ion. miamioh.edu Another significant fragmentation would be the loss of the entire acetyl group (•COCH₃). The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing it, with two peaks of nearly equal intensity (M⁺ and M+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu Aromatic nitro compounds can also exhibit specific fragmentation patterns, including the loss of NO₂ and NO. youtube.com

Hypothetical Fragmentation Data for this compound (Note: This table is illustrative and not based on experimental data for the specific compound.)

Fragment IonProposed StructureKey Fragmentation Step
[M]⁺[C₈H₅BrFNO₃]⁺Molecular Ion
[M-CH₃]⁺[C₇H₂BrFNO₃]⁺α-cleavage, loss of methyl radical
[M-NO₂]⁺[C₈H₅BrFO]⁺Loss of nitro group
[C₆H₂BrF]⁺Bromofluorophenyl cationCleavage of acetyl and nitro groups

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or its fragments. This technique would allow for the unambiguous confirmation of the molecular formula of this compound (C₈H₅BrFNO₃) by distinguishing its exact mass from other potential compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystal lattice.

Molecular Conformation and Torsion Angle Analysis in the Crystalline State

A crystal structure analysis of this compound would precisely define its molecular geometry. A key parameter is the torsion angle (or dihedral angle) between the acetyl group and the phenyl ring. This angle indicates the degree of planarity of the molecule. For example, a torsion angle near 0° or 180° would signify a planar conformation, while a value around 90° would indicate an orthogonal arrangement. rsc.org

The conformation is a balance between electronic effects (conjugation, which favors planarity) and steric effects (repulsion between atoms, which may favor non-planar arrangements). aps.org The analysis of torsion angles in related substituted phenyl compounds shows that the size and position of substituents significantly influence the final geometry. researchgate.net In the absence of experimental data for the title compound, one can only speculate that the arrangement of the bromo, fluoro, and nitro substituents would dictate the observed torsion angles in the crystalline state.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H...O Hydrogen Bonds, π-π Stacking, Halogen Bonding)

To provide a theoretical framework for the potential interactions, one can hypothesize the types of intermolecular forces that are likely to be present based on the functional groups within the molecule. The molecule possesses several key features that would be expected to participate in significant intermolecular contacts:

Aromatic Ring: The phenyl ring provides a region of π-electron density, making it a candidate for π-π stacking interactions. These interactions would involve the parallel or offset stacking of the aromatic rings of adjacent molecules.

Nitro Group: The oxygen atoms of the nitro group are highly electronegative and can act as hydrogen bond acceptors.

Keto Group: The carbonyl oxygen of the ethanone (B97240) moiety is another potential hydrogen bond acceptor.

Halogen Atoms (Bromo and Fluoro): The bromine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile. They can also be involved in other dipole-dipole interactions.

C-H Bonds: The aromatic and methyl C-H bonds can act as weak hydrogen bond donors, forming C-H...O or C-H...F interactions.

Hypothetical Intermolecular Interactions:

Based on the molecular structure, the following intermolecular interactions could be anticipated in the crystal packing of this compound:

π-π Stacking: The substituted phenyl rings could engage in π-π stacking interactions. The presence of both electron-donating (implied by the acetyl group) and electron-withdrawing (nitro, bromo, fluoro) substituents can influence the nature of these interactions, potentially leading to offset or slipped-stacking arrangements to minimize electrostatic repulsion.

Halogen Bonding: The bromine atom, being a larger and more polarizable halogen, has a higher propensity to form halogen bonds (C-Br...O or C-Br...N) compared to fluorine. The electrophilic region on the bromine atom could interact with the lone pairs of the oxygen atoms of the nitro or carbonyl groups of an adjacent molecule.

Without experimental data from single-crystal X-ray diffraction, the precise nature, geometry, and relative strengths of these interactions remain speculative. A definitive analysis requires the determination of the crystal structure to provide accurate bond lengths, bond angles, and intermolecular distances.

Data on Potential Intermolecular Interactions (Hypothetical)

Interaction TypeDonorAcceptorPotential Distance Range (Å)
C-H...O Hydrogen BondAromatic C-H / Methyl C-HCarbonyl Oxygen (O=C) / Nitro Oxygen (O-N)2.2 - 3.2
π-π StackingPhenyl Ring CentroidPhenyl Ring Centroid3.3 - 3.8
Halogen Bond (C-Br...O)Bromine (Br)Carbonyl Oxygen (O=C) / Nitro Oxygen (O-N)2.8 - 3.5

Note: The distance ranges provided in the table are typical values for these types of interactions and are presented for illustrative purposes only. Actual distances would need to be determined experimentally.

Further research involving the synthesis of single crystals and subsequent X-ray crystallographic analysis is necessary to elucidate the precise intermolecular interactions and crystal packing motifs of this compound. Such a study would provide invaluable insights into its solid-state chemistry and structure-property relationships.

Computational Chemistry and Theoretical Investigations of 1 3 Bromo 5 Fluoro 4 Nitrophenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT has become a standard method for investigating the electronic structure and properties of molecules due to its balance of accuracy and computational cost.

Geometry Optimization and Conformational Energy Landscape Exploration

A full geometry optimization of 1-(3-bromo-5-fluoro-4-nitrophenyl)ethanone would be the first step in its computational analysis. This process would determine the most stable three-dimensional arrangement of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. A conformational analysis would also be necessary to identify different spatial arrangements (conformers) and their relative energies, which is crucial for understanding the molecule's flexibility and the most likely shapes it will adopt.

Prediction of Vibrational Frequencies and Their Correlation with Experimental Data

Following geometry optimization, the calculation of vibrational frequencies is a standard procedure. These theoretical frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and can be correlated with experimental infrared (IR) and Raman spectra. This comparison is a critical step in validating the accuracy of the computational model and aiding in the assignment of experimental spectral bands.

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts for Spectral Assignment

The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts that would be observed in an NMR experiment. nih.gov These calculated shifts are invaluable for assigning the signals in experimental NMR spectra, which can often be complex for polysubstituted aromatic compounds.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

FMO theory is a key framework for understanding chemical reactivity.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. An analysis of the spatial distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The MEP surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. This allows for a straightforward prediction of how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and intramolecular interactions. It examines the interactions between filled orbitals (donors) and empty orbitals (acceptors) within a molecule, providing a quantitative measure of electronic stabilization.

The primary charge transfer interactions involve the delocalization of electron density from the lone pairs of the oxygen and halogen atoms to the antibonding orbitals of the aromatic ring and the nitro group. Key interactions would include:

p(O) → π(C-C)*: Delocalization from the lone pairs of the carbonyl oxygen into the π-system of the phenyl ring.

p(F, Br) → σ(C-C)*: Interactions between the lone pairs of the halogen atoms and the antibonding sigma orbitals of the ring.

π(C=C) → π(C=O)* and π(C=C) → π(N=O)*: Significant delocalization from the π-orbitals of the benzene (B151609) ring into the antibonding π-orbitals of the carbonyl and nitro groups. This is characteristic of push-pull systems, although in this case, all substituents are primarily withdrawing.

These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. In related nitroaromatic compounds, the delocalization from the ring into the nitro group is a dominant stabilizing factor. nih.gov The NBO analysis provides a detailed picture of the electron density distribution, confirming the electron-deficient nature of the aromatic ring, especially at the positions ortho and para to the nitro group. This charge distribution is critical for understanding the molecule's reactivity and electrostatic potential. researchgate.netnih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, primarily using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and intermediates that may be difficult to observe experimentally. rsc.orgresearchgate.net For a molecule like this compound, theoretical studies can predict its behavior in various reactions, such as nucleophilic aromatic substitution or reactions involving the acetyl group.

A key outcome of computational reaction modeling is the determination of the potential energy surface for a reaction. This allows for the identification of the minimum energy pathway from reactants to products, including the structures and energies of all transition states and intermediates. The energy difference between the reactants and the highest-energy transition state is the activation barrier (activation energy), which is a critical determinant of the reaction rate. researchgate.netchemrxiv.org

For instance, in a hypothetical nucleophilic attack on the aromatic ring of this compound, computational models can be used to compare the activation barriers for substitution at different positions. The calculations would likely show that the positions activated by the strongly deactivating nitro group are the most favorable for attack. DFT calculations at levels like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)) are commonly employed for this purpose. chemrxiv.org The resulting energy profiles provide a step-by-step understanding of the reaction, revealing whether the mechanism is concerted or proceeds through distinct intermediates. rsc.org

Reactions are typically carried out in a solvent, and the interaction between the solute and solvent molecules can significantly impact reaction energetics and pathways. Computational chemistry accounts for these effects using solvation models. The most common are implicit (continuum) models like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a defined dielectric constant.

The choice of solvent can alter the stability of reactants, products, and, most importantly, charged or highly polar transition states. researchgate.net For reactions involving this compound, a polar transition state would be better stabilized by a polar solvent, thus lowering the activation barrier and accelerating the reaction compared to the gas phase or a nonpolar solvent. Computational studies often compare reaction profiles in the gas phase and in various solvents to quantify this effect. nih.gov For example, a study on Schiff bases noted a significant solvatochromic shift and perturbation of electronic properties when moving from the gas phase to ethanol (B145695), highlighting the strong influence of solute-solvent interactions. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and laser technology. acadpubl.eursc.org Organic molecules featuring a π-conjugated system linking an electron-donating group (D) and an electron-accepting group (A) often exhibit significant NLO responses. The intramolecular charge transfer (ICT) from the donor to the acceptor is key to this property.

Although this compound lacks a strong donor group, the presence of the highly efficient nitro acceptor group coupled with the conjugated phenyl ring makes this class of compounds relevant for NLO studies. nih.govanalis.com.my The NLO response is primarily quantified by the first-order hyperpolarizability (β). Computational methods can reliably predict these properties.

Theoretical calculations on similar nitro-substituted aromatic compounds have demonstrated their potential as NLO materials. nih.govresearchgate.net The magnitude of the hyperpolarizability is sensitive to the molecular structure. For this class of compounds, the key factors are the strength of the acceptor group and the extent of π-conjugation. DFT calculations are a standard tool for predicting NLO properties, often showing that the calculated values for such molecules are significantly higher than that of urea, a standard reference material. nih.gov

Below is a table showing representative calculated first-order hyperpolarizability values for related nitroaromatic compounds from the literature, illustrating the potential NLO activity for this class of molecules.

Compound NameComputational MethodFirst-Order Hyperpolarizability (β₀) (esu)
3-(naftalen-1-il)-1-((4-feniletinil)fenil)-2-propen-1-on (3NPP)DFT420.51 × 10⁻³⁰
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1)B3LYP/6-31G(d,p)5.21 × 10⁻³⁰
(4-fluorophenyl)[3-(4-nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M6)B3LYP/6-31G(d,p)7.26 × 10⁻³⁰

This table presents data for analogous compounds to illustrate the NLO properties of nitro-containing aromatic systems. Data for the specific title compound is not available in the cited literature.

Applications and Potential in Advanced Chemical Synthesis and Materials Science

1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone as a Key Building Block in Complex Molecule Synthesis

The reactivity of its functional groups allows this compound to serve as a cornerstone for the assembly of intricate molecular architectures, including heterocyclic systems, polycyclic aromatic compounds, and advanced pharmaceutical intermediates.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The acetyl group in this compound is a key handle for constructing various heterocyclic rings through cyclization and condensation reactions.

One common strategy involves the synthesis of chalcones (α,β-unsaturated ketones) by condensing the acetophenone (B1666503) with various aldehydes. These chalcone (B49325) intermediates can then be cyclized with reagents like guanidine (B92328) or thiourea (B124793) to form substituted pyrimidine (B1678525) rings. nih.govnih.gov Ultrasound-assisted methods have been shown to accelerate these reactions, leading to high yields of 2-aminopyrimidines. nih.gov

Another major class of heterocycles accessible from this precursor are pyrazoles. The synthesis can proceed through the formation of a 1,3-dicarbonyl intermediate, which then undergoes cyclocondensation with hydrazine (B178648) derivatives. The highly electron-deficient nature of the aromatic ring, due to the nitro, bromo, and fluoro substituents, influences the reactivity of the acetyl group and the subsequent cyclization steps. Pyrazole (B372694) derivatives containing a nitro-phenyl moiety have been noted for their unique electronic properties. nih.gov

The following table outlines general synthetic pathways from acetophenones to key heterocyclic systems.

Heterocyclic SystemGeneral Reaction SchemeReagents & Conditions
Pyrimidines Acetophenone → Chalcone → Pyrimidine1. Ar-CHO, base (e.g., KOH) 2. Guanidine or Urea, base/acid catalyst nih.govnih.gov
Pyrazoles Acetophenone → 1,3-Dicarbonyl → Pyrazole1. Claisen condensation 2. Hydrazine (R-NHNH₂), acid/base catalyst
Triazolo[3,4-b] organic-chemistry.orgmdpi.comthiadiazines Acetophenone derivative → Intermediate → Fused HeterocycleMulti-step synthesis involving condensation with reagents like phenacyl bromides. nsf.gov

While less commonly cited for this specific molecule, the functional groups of this compound provide multiple routes for annulation, the process of building additional rings onto the parent aromatic structure. A plausible strategy involves the chemical modification of the nitro and acetyl groups.

For instance, the nitro group can be reduced to a primary amine (-NH₂). This newly formed amine can participate in classic ring-forming reactions. One such example is the Friedländer annulation, where the amine could react with a suitable β-ketoaldehyde or β-ketoester to construct a new six-membered ring, leading to a substituted quinoline (B57606) system.

Furthermore, the bromine atom can be utilized in modern cross-coupling reactions, such as the Suzuki or Stille coupling, to attach other aromatic or vinyl groups. Subsequent intramolecular cyclization of these elaborated structures, potentially through photochemical or acid-catalyzed methods, could yield complex polycyclic aromatic hydrocarbons (PAHs). The development of such synthetic strategies is central to the field of electronic and crystal engineering of acenes for applications in organic semiconductors. nih.govuni-wuerzburg.de

The core structure of this compound is an attractive scaffold for medicinal chemistry. The specific substitution pattern can be used to fine-tune the steric and electronic properties of a target molecule, which is crucial for its interaction with biological targets like enzymes or receptors.

Research on structurally related nitrocatechol derivatives has shown potent and long-acting inhibitory activity against the enzyme catechol-O-methyltransferase (COMT), a target for treating Parkinson's disease. scispace.com The 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone structure was identified as a particularly effective peripheral COMT inhibitor. scispace.com By analogy, this compound provides a template that can be similarly elaborated. The bromo and fluoro groups offer different lipophilicity and electronic influence compared to hydroxyl groups, potentially leading to new inhibitors with altered selectivity or pharmacokinetic profiles.

Moreover, as established in section 6.1.1, this compound is a ready precursor to pyrimidine and pyrazole derivatives. Both of these heterocyclic systems are well-known "privileged structures" in drug discovery, forming the core of numerous approved drugs with a wide range of activities, including antimicrobial and antinociceptive effects. nih.gov The bromo-substitution at the meta-position on a phenyl ring attached to a pyrimidine has been shown to be particularly effective for antibacterial activity. nih.gov

Role in the Design and Synthesis of Functional Organic Materials (as a precursor)

The unique electronic profile of this compound, characterized by a combination of a π-system and powerful electron-withdrawing groups, makes it an ideal starting material for functional organic materials designed for applications in optics and supramolecular chemistry.

Materials with nonlinear optical (NLO) properties are essential for technologies like high-speed data communication and optical computing. utwente.nlmdpi.com The NLO response of a molecule is often maximized in "push-pull" systems, where electron-donating groups (D) and electron-accepting groups (A) are connected by a π-conjugated bridge (e.g., D-π-A).

This compound is a potent electron-accepting building block. The nitro group is one of the strongest electron-withdrawing groups, and its effect is amplified by the inductive effects of the bromine and fluorine atoms. The acetyl group can be chemically transformed to create or extend a π-conjugated system. For example, aldol (B89426) or Knoevenagel condensations can be used to introduce styryl or other vinyl units, creating a D-π-A chromophore if an electron-donating group is incorporated into the added fragment. The high second-order hyperpolarizability (β), a measure of molecular NLO activity, of pyrazoline derivatives has been linked to the presence of nitro-phenyl groups. nih.gov Therefore, derivatives of this compound are promising candidates for creating materials with a large NLO response, which is crucial for applications in electro-optics and photonics. upatras.gryoutube.com

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. youtube.comnih.gov The precise arrangement of molecules in a crystal lattice determines its bulk properties. This compound contains several functional groups capable of directing self-assembly through specific non-covalent interactions.

Hydrogen Bonding: The oxygen atom of the ketone group can act as a strong hydrogen bond acceptor.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.

π-π Stacking: The electron-deficient aromatic ring can participate in π-π stacking interactions with electron-rich aromatic systems.

The presence of fluorine is particularly noteworthy. Fluorination is known to have a profound impact on the self-assembly of molecules, often leading to more stable and robust lattices and sometimes inducing completely new packing motifs. scispace.comresearchgate.net Fluorinated compounds can exhibit unique phase behaviors, forming distinct fluorous phases that drive self-organization. rsc.org By strategically using these varied interactions, this compound can be used as a building block to engineer crystals with specific topologies and, consequently, desired material properties.

Derivatization Strategies for Analytical and Labeling Applications

The strategic placement of reactive functional groups on the aromatic ring of this compound makes it an excellent candidate for derivatization. These modifications can be tailored for specific analytical purposes, such as enhancing detection in various analytical techniques or for labeling biomolecules to study their function and localization.

The presence of the nitro group, a strong electron-withdrawing group, alongside the fluorine and bromine atoms, activates the phenyl ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com This allows for the displacement of the fluorine or, under specific conditions, the nitro group by a variety of nucleophiles. This reactivity is a cornerstone of its potential for creating derivatives.

Furthermore, the bromine atom is an ideal handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. uzh.chresearchgate.net These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, opening up a vast chemical space for derivatization. The acetyl group also presents opportunities for a range of chemical modifications.

The table below outlines potential derivatization strategies and their applications:

Derivatization StrategyReagents and ConditionsPotential Applications
Nucleophilic Aromatic Substitution (SNAr) Amines, thiols, alkoxides in the presence of a base.Introduction of fluorescent tags, biotin (B1667282) labels for affinity assays, or reactive handles for further conjugation.
Suzuki Coupling Aryl or heteroaryl boronic acids with a palladium catalyst and a base.Synthesis of complex biaryl structures for use as molecular probes or in the development of novel materials.
Sonogashira Coupling Terminal alkynes with a palladium/copper catalyst system.Introduction of alkyne handles for "click" chemistry, enabling efficient and specific labeling of biomolecules.
Buchwald-Hartwig Amination Primary or secondary amines with a palladium catalyst and a base.Formation of diverse aniline (B41778) derivatives for use in medicinal chemistry and materials science.
Reduction of the Nitro Group Reducing agents such as SnCl2, H2/Pd-C, or Na2S2O4. sci-hub.seGeneration of an amino group which can be further functionalized, for example, by acylation or diazotization to create diazonium salts for coupling reactions.
Ketone Chemistry Grignard reagents, Wittig reagents, or reducing agents like NaBH4.Modification of the ethanone (B97240) side chain to introduce further diversity and functionality.

Detailed research into analogous compounds supports the feasibility of these strategies. For instance, the reaction of 2,4-dinitrofluorobenzene with the amino groups of peptides and proteins is a classic example of SNAr used for N-terminal amino acid analysis. libretexts.org The electron-withdrawing nitro groups in this molecule activate the fluorine for displacement, a principle directly applicable to this compound.

Similarly, the utility of bromo-substituted aromatic compounds in palladium-catalyzed cross-coupling reactions is well-documented for creating a wide array of functionalized molecules. uzh.chresearchgate.netresearchgate.net The reactivity of the bromo substituent in this compound can be selectively exploited in the presence of the other functional groups to build complex molecular architectures.

The reduction of the nitro group to an amine is another powerful tool. sci-hub.se This transformation introduces a versatile primary amine that can be readily derivatized. For example, it can be acylated with fluorescent carboxylic acids to create fluorescent probes or converted into a diazonium salt for azo coupling, a common method for colorimetric detection.

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-Bromo-5-fluoro-4-nitrophenyl)ethanone?

The synthesis typically involves sequential functionalization of a phenyl ring. A plausible route includes:

  • Friedel-Crafts acylation to introduce the ethanone group to a halogenated benzene derivative.
  • Electrophilic substitution (e.g., bromination, fluorination, nitration) guided by directing effects of existing substituents. For example, nitration may follow bromo/fluoro substitution due to the nitro group’s strong meta-directing influence .
  • Purification challenges arise due to the compound’s electron-withdrawing groups (Br, F, NO₂), necessitating techniques like column chromatography or recrystallization in polar solvents .

Q. How can spectroscopic techniques characterize this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions. Deshielded aromatic protons near electron-withdrawing groups (e.g., NO₂) show distinct shifts .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (MW: ~292 g/mol) and fragmentation patterns.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving steric effects from the bromo and nitro groups .

Q. What are common applications of this compound in medicinal chemistry?

It serves as a precursor for:

  • Antimicrobial agents : Nitro groups are reduced to amines for further functionalization into bioactive molecules .
  • Kinase inhibitors : The bromo group enables Suzuki couplings to introduce heterocyclic moieties .

Advanced Research Questions

Q. How do substituent positions influence reactivity in cross-coupling reactions?

The bromine atom at position 3 is sterically hindered by adjacent nitro (position 4) and fluoro (position 5) groups, reducing efficiency in Suzuki-Miyaura couplings. Strategies include:

  • Microwave-assisted synthesis to enhance reaction rates.
  • Protecting group strategies (e.g., nitro reduction to NH₂ temporarily) to modulate steric effects .

Q. How to resolve contradictions in spectroscopic data for structural analogs?

For example, conflicting 19F^{19}\text{F} NMR shifts between 3-bromo-5-fluoro-4-nitro and 2-bromo-6-fluoro isomers:

  • Computational modeling (DFT calculations) predicts chemical shifts, aiding assignment .
  • 2D NMR (e.g., NOESY) clarifies spatial relationships between substituents .

Q. What computational methods optimize reaction conditions for derivatives?

  • Retrosynthetic AI tools (e.g., template-based models) propose routes using databases like Reaxys to identify feasible reagents and catalysts .
  • Solvent screening via COSMO-RS simulations predicts solubility and reaction yields .

Q. How to address low yields in nitration steps?

The nitro group’s introduction is sensitive to electronic effects:

  • Mixed-acid systems (H₂SO₄/HNO₃) at controlled temperatures (0–5°C) prevent over-nitration.
  • Directed ortho-metalation (DoM) using LDA or Grignard reagents pre-functionalizes the ring before nitration .

Methodological Notes

  • Synthetic Optimization : Use kinetic vs. thermodynamic control to manage competing substitution pathways .
  • Safety : Nitro compounds require handling in fume hoods due to potential explosivity .
  • Data Validation : Cross-reference spectral data with PubChem/DSSTox entries to confirm assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.